5-(4-Bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride, with the Chemical Abstracts Service (CAS) number 1421601-31-1, is a sulfonyl chloride compound characterized by the presence of a brominated pyrazole moiety attached to a methyl-substituted benzene ring. Its molecular formula is , and it has a molecular weight of approximately 335.6 g/mol. The compound is notable for its sulfonyl chloride functional group, which is reactive and can participate in various
While specific biological activity data for 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride is limited, compounds containing pyrazole and sulfonamide functionalities are often explored for their pharmacological properties. Many pyrazole derivatives exhibit anti-inflammatory, analgesic, and antipyretic activities. The bromine substitution may enhance biological activity by influencing the compound's interaction with biological targets.
The synthesis of 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride typically involves several steps:
Each step requires careful control of reaction conditions to maximize yield and purity.
5-(4-Bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride has potential applications in:
Interaction studies involving 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride focus on its reactivity with various nucleophiles and potential biological targets. Investigations into its binding affinity with enzymes or receptors could provide insights into its pharmacological potential.
Several compounds share structural features with 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene-1-sulfonyl chloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Unique Features |
---|---|---|
4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride | 288148-34-5 | Lacks bromination; simpler structure |
1-Methyl-1H-pyrazole-4-sulfonyl chloride | 89501-90-6 | Methyl group instead of bromine |
2-Chloropyrimidine-5-sulfonyl chloride | 98026-88-1 | Contains a chloropyrimidine moiety |
Pyridine-4-sulfonyl chloride hydrochloride | 489430-50-4 | Pyridine ring instead of pyrazole |
5-(4-Bromo-pyrazol-1-yl)-2-methoxybenzene-sulfonyl chloride | 1421604-03-6 | Contains methoxy group instead of methyl |
The unique combination of the brominated pyrazole structure and the sulfonyl chloride functionality in 5-(4-bromo-1H-pyrazol-1-yl)-2-methylbenzene distinguishes it from these similar compounds, offering diverse synthetic pathways and potential applications in various fields.